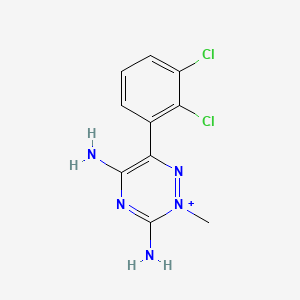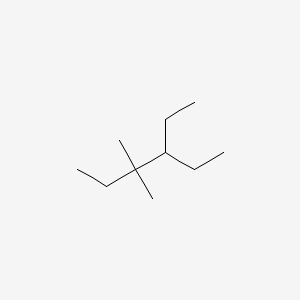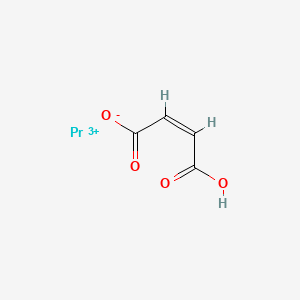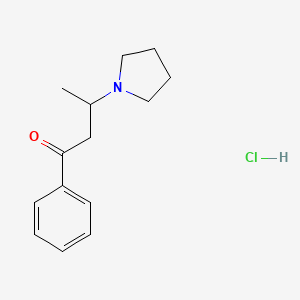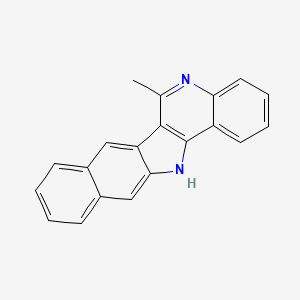
2-(tert-Dodecylthio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Dodecylthio)ethanol is an organic compound with the molecular formula C14H30OS. It is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further bonded to a tert-dodecylthio group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(tert-Dodecylthio)ethanol can be synthesized through the reaction of tert-dodecyl mercaptan with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the nucleophilic attack of the sulfur atom in tert-dodecyl mercaptan on the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product consistency. The use of catalysts may also be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Dodecylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Dodecylthio)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in certain biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(tert-Dodecylthio)ethanol involves its interaction with molecular targets through its hydroxyl and thioether functional groups. These interactions can lead to the modulation of biochemical pathways, enzyme activities, and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butylthio)ethanol: Similar structure but with a tert-butyl group instead of a tert-dodecyl group.
2-(tert-Octylthio)ethanol: Contains a tert-octyl group instead of a tert-dodecyl group.
2-(tert-Hexylthio)ethanol: Features a tert-hexyl group in place of the tert-dodecyl group.
Uniqueness
2-(tert-Dodecylthio)ethanol is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where shorter-chain analogs may not be effective.
Propiedades
Número CAS |
64391-41-9 |
|---|---|
Fórmula molecular |
C14H30OS |
Peso molecular |
246.45 g/mol |
Nombre IUPAC |
2-(2-methylundecan-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C14H30OS/c1-4-5-6-7-8-9-10-11-14(2,3)16-13-12-15/h15H,4-13H2,1-3H3 |
Clave InChI |
KPHSPHQXTGVZDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(C)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

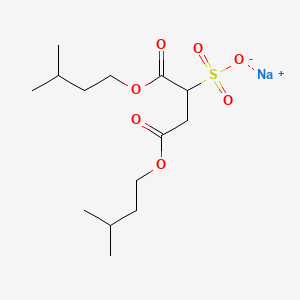



![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
